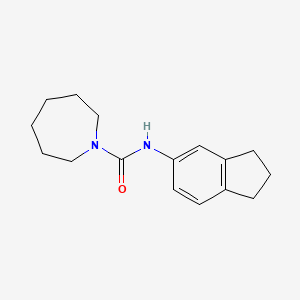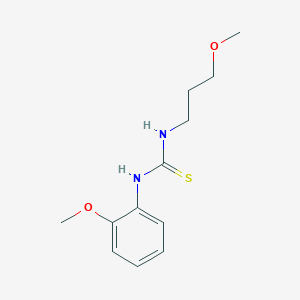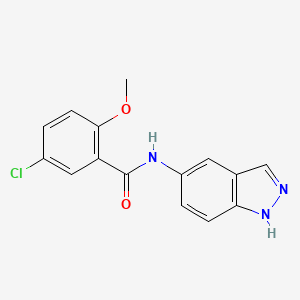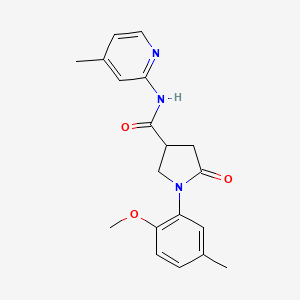
N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of an indane moiety fused to an azepane ring through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indane precursor.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the indane-azepane intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indane moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Functionalized azepane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the azepane ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide
Comparison: N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. Compared to N-(2,3-dihydro-1H-inden-5-yl)acetamide, the azepane derivative exhibits enhanced stability and a broader range of reactivity. The presence of the azepane ring also allows for more diverse functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(18-10-3-1-2-4-11-18)17-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKYURHJPHGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4738817.png)


![ethyl 4-[({2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4738834.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B4738845.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4738857.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738860.png)
![N-(2-furylmethyl)-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4738863.png)
![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)
![2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE](/img/structure/B4738893.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
![1,3-BENZODIOXOL-5-YL[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4738913.png)
